N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide
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Overview
Description
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide typically involves a combination of synthetic methods. One common approach is the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via cyclization. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-viral, and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
N-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)benzamide can be compared with other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in medicinal chemistry as a scaffold for drug development.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative used as a precursor in the synthesis of more complex compounds.
This compound is unique due to its specific functional groups, which confer distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQSVFBNQBDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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